molecular formula C10H9F3O2 B6158037 3-ethyl-5-(trifluoromethyl)benzoic acid CAS No. 1369897-15-3

3-ethyl-5-(trifluoromethyl)benzoic acid

Cat. No.: B6158037
CAS No.: 1369897-15-3
M. Wt: 218.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-5-(trifluoromethyl)benzoic acid is an organic compound characterized by a benzene ring substituted with an ethyl group at the 3-position and a trifluoromethyl group at the 5-position. This compound is part of the benzoic acid family and exhibits unique chemical and physical properties due to the presence of the trifluoromethyl group.

Synthetic Routes and Reaction Conditions:

  • Electrophilic Aromatic Substitution: One common method involves the electrophilic aromatic substitution of benzene with ethyl chloride and trifluoromethyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Friedel-Crafts Acylation: Another approach is the Friedel-Crafts acylation of ethylbenzene with trifluoromethylbenzoyl chloride using AlCl₃ as a catalyst.

Industrial Production Methods: In industrial settings, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form derivatives such as esters and amides.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are commonly employed.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Esters and Amides: Resulting from oxidation reactions.

  • Alcohols and Aldehydes: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-Ethyl-5-(trifluoromethyl)benzoic acid has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-ethyl-5-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to more potent biological activity.

Comparison with Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)benzoic Acid: Similar structure but with a fluorine atom instead of an ethyl group.

  • 3-Methyl-5-(trifluoromethyl)benzoic Acid: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: 3-Ethyl-5-(trifluoromethyl)benzoic acid is unique due to its combination of an ethyl group and a trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

1369897-15-3

Molecular Formula

C10H9F3O2

Molecular Weight

218.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.